molecular formula C14H19NO4 B2458828 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide CAS No. 1421529-88-5

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide

Cat. No.: B2458828
CAS No.: 1421529-88-5
M. Wt: 265.309
InChI Key: CIYULLBDMMQAMH-UHFFFAOYSA-N
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Description

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide is a versatile chemical compound known for its exceptional properties and wide range of applications in scientific research. This compound is particularly notable for its use in drug discovery, antioxidant studies, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves the reaction of 4-hydroxychroman-4-one with ethylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide finds extensive applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with cellular enzymes involved in redox reactions. This interaction leads to the stabilization of reactive oxygen species and the protection of cellular components from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxychroman-4-one: A precursor in the synthesis of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide.

    Ethylamine: Another compound used in the synthesis process.

    Acetic anhydride: Commonly used in acetylation reactions.

Uniqueness

This compound stands out due to its unique combination of an ethoxy group and a chroman-4-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-18-9-13(16)15-10-14(17)7-8-19-12-6-4-3-5-11(12)14/h3-6,17H,2,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYULLBDMMQAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1(CCOC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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